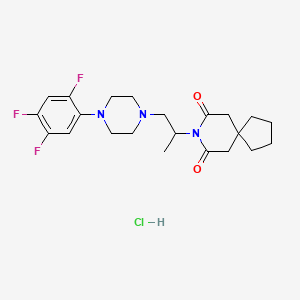

SR-3306

Descripción general

Descripción

SR-3306 es un inhibidor selectivo, potente y altamente penetrante en el cerebro de las quinasas N-terminales c-Jun (JNK). Estas quinasas forman parte de la familia de quinasas de proteína activadas por mitógenos (MAPK) y desempeñan un papel crucial en varios procesos celulares, incluida la inflamación, la apoptosis y la neurodegeneración . This compound ha demostrado ser prometedor en la protección de las neuronas y la reducción de la neurodegeneración, lo que lo convierte en un compuesto valioso en la investigación científica, particularmente en el contexto de enfermedades neurodegenerativas como la enfermedad de Parkinson .

Aplicaciones Científicas De Investigación

SR-3306 tiene una amplia gama de aplicaciones de investigación científica:

Investigación del cáncer: JNK desempeña un papel en la proliferación celular y la apoptosis, y los efectos inhibitorios de this compound sobre JNK lo convierten en una herramienta valiosa en la investigación del cáncer.

Trastornos metabólicos: This compound se ha estudiado por sus efectos en las vías metabólicas, incluido su potencial para reducir la ingesta de alimentos y el peso corporal en modelos animales.

Mecanismo De Acción

SR-3306 ejerce sus efectos inhibiendo selectivamente la actividad de las quinasas N-terminales c-Jun (JNK1, JNK2 y JNK3). Estas quinasas están involucradas en la fosforilación de varios sustratos, incluidos factores de transcripción como c-Jun y factor de transcripción activador 2 (ATF-2). Al inhibir JNK, this compound previene la fosforilación de estos sustratos, modulando así la expresión génica y las respuestas celulares al estrés .

Direcciones Futuras

SR-3306 has shown significant effectiveness in protecting brain cells directly affected by Parkinson’s disease in animal models . It has the potential to slow, or even stop the progression of Parkinson’s disease . This could be very promising for patients and researchers of Parkinson’s disease and other neurodegenerative disorders and diseases .

Análisis Bioquímico

Biochemical Properties

SR-3306 plays a crucial role in biochemical reactions by inhibiting the activity of JNK enzymes. It interacts specifically with JNK1, JNK2, and JNK3, exhibiting IC50 values of 67 nM, 283 nM, and 159 nM, respectively . The compound inhibits the phosphorylation of c-Jun, a downstream target of JNK, thereby modulating various cellular processes. This compound also demonstrates minimal activity toward a panel of over 300 kinases, including p38, indicating its high selectivity .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In INS-1 β-pancreatic cells, this compound inhibits c-Jun phosphorylation, reducing the cellular stress response induced by streptozotocin . In dopaminergic neurons, this compound protects against cell death induced by neurotoxins such as MPTP and 6-OHDA, highlighting its neuroprotective properties . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating JNK activity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of JNK enzymes, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of c-Jun and other downstream targets, leading to reduced cellular stress responses and apoptosis . This compound’s high selectivity for JNK1, JNK2, and JNK3 ensures targeted modulation of these pathways without affecting other kinases .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained activity over time. In vitro studies have shown that this compound maintains its inhibitory effects on JNK activity for extended periods, with minimal degradation . In vivo studies in animal models have also indicated long-term neuroprotective effects, with significant reductions in dopaminergic neuron loss observed over a 14-day treatment period .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dosage of 10 mg/kg/day administered subcutaneously for 14 days, this compound significantly increases the number of tyrosine hydroxylase immunoreactive neurons in the substantia nigra pars compacta and reduces the loss of dopaminergic terminals in the striatum . Higher doses have been associated with increased neuroprotection, while excessive doses may lead to adverse effects such as reduced motor function .

Metabolic Pathways

This compound is involved in metabolic pathways related to JNK signaling. By inhibiting JNK activity, this compound modulates the phosphorylation of c-Jun and other downstream targets, affecting metabolic flux and metabolite levels . The compound’s effects on metabolic pathways are particularly relevant in the context of neuroprotection and anti-inflammatory responses.

Transport and Distribution

This compound is a cell-permeable compound that can cross the blood-brain barrier, allowing it to exert its effects within the central nervous system . The compound is distributed within cells and tissues, interacting with transporters and binding proteins that facilitate its localization and accumulation in target areas . This distribution is crucial for its neuroprotective and anti-inflammatory properties.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and mitochondria, where it interacts with JNK enzymes and inhibits their activity . This localization is essential for its function, as it allows this compound to modulate JNK signaling pathways and protect against cellular stress and apoptosis. The compound’s ability to target specific subcellular compartments enhances its therapeutic potential.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de SR-3306 implica múltiples pasos, comenzando con la preparación de intermediarios claveLas condiciones de reacción a menudo implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia, la rentabilidad y las consideraciones ambientales. Técnicas como la química de flujo continuo y la síntesis automatizada pueden emplearse para mejorar las tasas de producción y la consistencia .

Análisis De Reacciones Químicas

Tipos de reacciones

SR-3306 principalmente experimenta reacciones de sustitución, donde se introducen o modifican grupos funcionales específicos para mejorar su actividad inhibitoria contra JNK. También puede participar en reacciones de oxidación y reducción, dependiendo de las condiciones experimentales .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen disolventes orgánicos como el dimetilsulfóxido (DMSO), catalizadores como paladio sobre carbono y agentes oxidantes como el peróxido de hidrógeno. Las reacciones se llevan a cabo típicamente bajo temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .

Principales productos formados

Los principales productos formados a partir de las reacciones que involucran this compound son sus diversos análogos y derivados, que se prueban para su actividad biológica y selectividad. Estos productos son cruciales para comprender la relación estructura-actividad y optimizar el potencial terapéutico del compuesto .

Comparación Con Compuestos Similares

Compuestos similares

Inhibidor de JNK VIII: Un potente inhibidor de JNK con una estructura química y un mecanismo de acción diferentes.

Singularidad de this compound

This compound destaca por su alta selectividad para JNK, su capacidad para penetrar la barrera hematoencefálica y sus potentes efectos neuroprotectores. Estas propiedades lo hacen particularmente valioso en la investigación centrada en enfermedades neurodegenerativas y trastornos del sistema nervioso central .

Propiedades

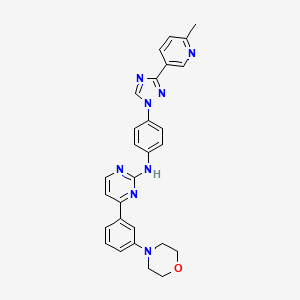

IUPAC Name |

N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N8O/c1-20-5-6-22(18-30-20)27-31-19-36(34-27)24-9-7-23(8-10-24)32-28-29-12-11-26(33-28)21-3-2-4-25(17-21)35-13-15-37-16-14-35/h2-12,17-19H,13-16H2,1H3,(H,29,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMXVKKPYBGIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=NN(C=N2)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC(=CC=C5)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

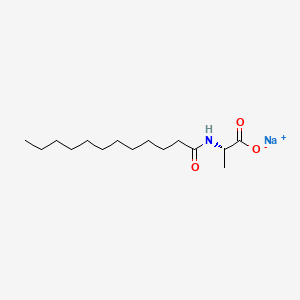

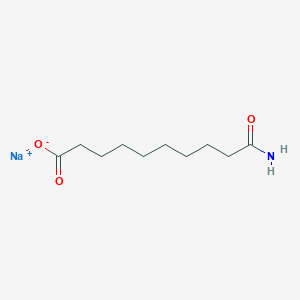

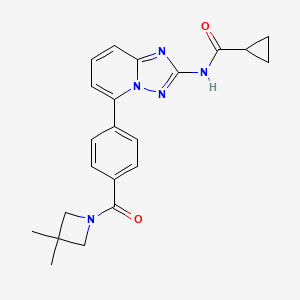

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of SR-3306?

A1: this compound is a selective inhibitor of c-Jun N-terminal kinases (JNKs) [, , ]. JNKs are a family of stress-activated kinases that play a role in apoptosis (programmed cell death) and inflammation. By inhibiting JNKs, this compound is believed to exert neuroprotective effects, particularly in models of Parkinson's disease and ischemia/reperfusion injury.

Q2: What evidence suggests that this compound can cross the blood-brain barrier?

A2: A study investigating the effects of this compound in a rat model of Parkinson's disease found that administration of the compound resulted in steady-state brain levels of 347 nM after 14 days of treatment []. This concentration was approximately two-fold higher than the cell-based IC50 for this compound, indicating that it can effectively reach the brain at therapeutically relevant levels.

Q3: How does this compound compare to other JNK inhibitors in terms of selectivity?

A3: While the provided abstracts don't offer detailed comparisons with other specific JNK inhibitors, they highlight this compound's selectivity for JNKs over other kinases like p38 [, ]. Notably, research efforts have focused on developing this compound and similar compounds with increased selectivity for the JNK2/3 isoforms, which are particularly implicated in neuronal cell death [].

Q4: What preclinical evidence supports the potential therapeutic use of this compound?

A4: Preclinical studies in animal models have shown promising results:

- Parkinson's Disease Model: In a rat model of Parkinson's disease, this compound significantly reduced the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum []. This protection translated into improved behavioral outcomes, as evidenced by reduced d-amphetamine-induced circling.

- Ischemia/Reperfusion Injury Model: In a rat model of ischemia/reperfusion injury, this compound reduced infarct volume and decreased markers of cardiac damage []. It also reduced the number of TUNEL-positive nuclei in the heart, indicating a reduction in cell death.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.